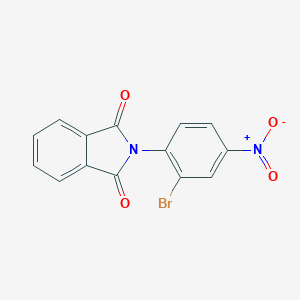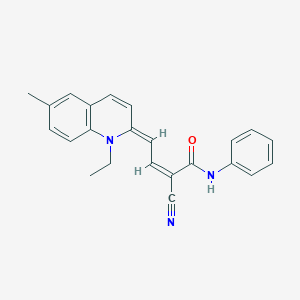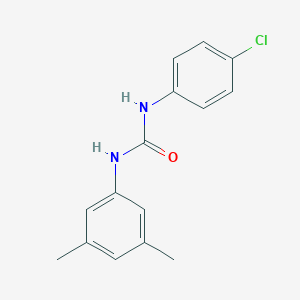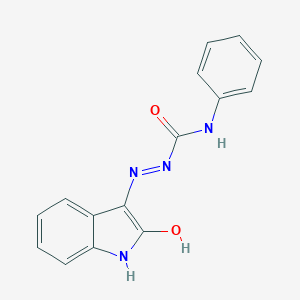![molecular formula C14H8F3N3O2S B377234 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole CAS No. 60968-23-2](/img/structure/B377234.png)
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is a chemical compound with the molecular formula C14H8F3N3O2S It is characterized by the presence of a benzimidazole core substituted with a nitro group, a trifluoromethyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with 1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of 2-[2-amino-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 2-nitro-4-(trifluoromethyl)benzoic acid
- 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (Nitisinone)
Uniqueness
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups with the benzimidazole core enhances its potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-5-6-12(11(7-8)20(21)22)23-13-18-9-3-1-2-4-10(9)19-13/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUBQPHESZKDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-methyl-2-furyl)methylene]-N-(4'-{[(5-methyl-2-furyl)methylene]amino}[1,1'-biphenyl]-4-yl)amine](/img/structure/B377153.png)
![Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B377154.png)
![Diisopropyl 1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl phosphate](/img/structure/B377157.png)

![1,3,4,7,8,10-hexabenzyloctahydro-1H-5,2,6-(epiminomethanetriylimino)imidazo[4,5-b]pyrazine](/img/structure/B377159.png)



![4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
![Methyl 4-({4'-[(4-methoxy-4-oxobutanoyl)amino][1,1'-biphenyl]-4-yl}amino)-4-oxobutanoate](/img/structure/B377168.png)
![N'~1~,N'~2~-bis[1-(3-bromophenyl)ethylidene]ethanedihydrazide](/img/structure/B377170.png)

